molecular formula C21H19NO4S B2767618 Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate CAS No. 535957-62-1

Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate

Cat. No.: B2767618
CAS No.: 535957-62-1
M. Wt: 381.45
InChI Key: IKDHROKBNBNJQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate is a tetrahydrobenzo[b]thiophene derivative featuring a 1,3-dioxoindan-2-ylidene substituent on its amino group. Its synthesis typically involves condensation reactions between ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and appropriately substituted aldehydes or anhydrides, as seen in related derivatives . The 1,3-dioxoindan moiety introduces electron-withdrawing characteristics, which may enhance interactions with biological targets such as kinases or DNA.

Properties

IUPAC Name

ethyl 2-[(E)-(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4S/c1-2-26-21(25)17-14-9-5-6-10-16(14)27-20(17)22-11-15-18(23)12-7-3-4-8-13(12)19(15)24/h3-4,7-8,11,23H,2,5-6,9-10H2,1H3/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJPHGKBMABEMM-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N=CC3=C(C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/C3=C(C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate is a complex organic compound with potential biological activities. This article examines its biological activity, particularly its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H19NO4S
  • Molecular Weight : 381.44 g/mol
  • CAS Number : 8348223

The compound features a benzo[b]thiophene core linked to an indane-1,3-dione moiety, which is significant for its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its ability to induce apoptosis in various cancer cell lines.

  • Mechanisms of Action :
    • Apoptosis Induction : The compound has shown efficacy in inducing apoptosis in MCF-7 breast cancer cells with an IC50_{50} value of 23.2 μM after 48 hours of incubation. Flow cytometry analysis indicated that it causes G2/M-phase and S-phase cell cycle arrest .
    • Autophagy Inhibition : It has been observed to inhibit autophagic cell death, suggesting a dual mechanism of inducing cell death through both apoptosis and necrosis .
  • Comparative Efficacy :
    • In comparative studies, the compound demonstrated significant cytotoxicity against cancer cells in vitro, outperforming several known chemotherapeutic agents .
CompoundIC50_{50} (μM)Mechanism
This compound23.2Apoptosis induction
Compound A30.0Apoptosis induction
Compound B45.0Autophagy induction

Other Biological Activities

The compound's structure suggests potential activities beyond anticancer effects:

  • Antimicrobial Properties : Preliminary evaluations indicate possible antimicrobial effects against various pathogens.
  • Enzyme Inhibition : The benzo[b]thiophene scaffold is known for its role in inhibiting specific enzymes involved in cancer progression and inflammation.

Case Studies and Research Findings

  • Study on MCF-7 Cells :
    • A study conducted on MCF-7 cells revealed that treatment with the compound led to significant changes in cell cycle distribution and increased markers of apoptosis . The analysis showed a notable increase in the G2/M phase population from 17.23% (control) to 25.56% (treatment).
  • In Vivo Studies :
    • In vivo studies using tumor-bearing mice demonstrated that the compound effectively reduced tumor size while improving hematological parameters compared to control groups treated with standard chemotherapy agents .

Scientific Research Applications

Synthesis of Ethyl 2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate

The synthesis of this compound typically involves the Gewald reaction, which allows for the formation of substituted thiophenes through multicomponent reactions involving ketones or aldehydes, activated nitriles, and sulfur. The synthesis process can yield various derivatives that enhance its biological activity.

Antioxidant Properties

Research has shown that derivatives of this compound exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress and may have implications in preventing diseases related to oxidative damage .

Antibacterial Activity

Studies have evaluated the antibacterial properties of this compound and its derivatives against various bacterial strains. The results indicate that these compounds can inhibit bacterial growth effectively, suggesting their potential use in developing new antibacterial agents .

Anticancer Potential

There is growing interest in the anticancer properties of thiophene derivatives. This compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. This makes it a candidate for further research in cancer therapeutics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Modifications to the molecular structure can enhance potency and selectivity against specific biological targets. For example:

ModificationEffect on Activity
Substitution on thiophene ringEnhanced antibacterial activity
Alteration of the dioxoindan moietyImproved antioxidant properties

Case Study 1: Antioxidant Evaluation

A study conducted on various derivatives of this compound demonstrated significant antioxidant activity through DPPH radical scavenging assays. The results indicated that certain substitutions on the thiophene ring significantly increased the radical scavenging capacity compared to the parent compound .

Case Study 2: Antibacterial Screening

Another investigation assessed the antibacterial effects against Gram-positive and Gram-negative bacteria. The compounds were tested using agar diffusion methods, revealing substantial zones of inhibition for several derivatives. This highlights their potential as new antibacterial agents .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Derivatives

Compound Name Substituent on Amino Group Key Functional Features
Target Compound (1,3-Dioxoindan-2-ylidene)methyl Electron-withdrawing dioxoindan group
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-... (6o) 2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl Hydroxyphenyl, ethoxycarbonyl
Ethyl 2-(substituted benzylideneamino)-... (S8) p-Bromobenzylidene Electron-withdrawing bromine substituent
Ethyl 2-(phenylsulfonamido)-... (7) Phenylsulfonamide Sulfonamide group (polar, H-bond acceptor)
Compound 4 (acyl derivative) Chloroacetyl Acyl group (enhanced lipophilicity)

Key Observations:

  • Polar vs. Nonpolar Substituents: Hydroxyphenyl (6o) and sulfonamide (7) groups increase polarity, affecting solubility and membrane permeability.

Key Observations:

  • Low Yields in Petasis Reactions: The 22% yield for 6o highlights challenges in multi-component reactions.
  • Efficient Schiff Base Formation: S8’s synthesis achieves higher yields, suggesting simpler substituents improve efficiency.
  • Cyclization Reactions: The target compound’s synthesis likely mirrors compound 12 , requiring anhydride-mediated cyclization.

Table 3: Bioactivity Comparison

Compound Biological Activity IC50/Effective Dose Mechanism/Notes Reference
Target Compound Anticancer (predicted) N/A Potential JAK2 inhibition (in silico)
S8 Cytotoxicity (A-549 lung cancer) Significant at 10⁻⁴ M Enhanced by p-Br EWG
Compound 4 Apoptosis induction (MCF-7 breast cancer) IC50: 23.2–95.9 µM In vivo tumor mass reduction: 26.6%
Compound 7 Not reported N/A Structural analog with sulfonamide

SAR Insights:

  • EWGs Enhance Activity: S8’s p-Br group and the target’s dioxoindan moiety likely improve DNA binding or kinase inhibition.
  • In Vivo Efficacy: Compound 4’s tumor mass reduction underscores the importance of lipophilic groups for bioavailability.

Physicochemical Properties

Table 4: Physical Properties

Compound Melting Point (°C) Solubility Molecular Weight (g/mol)
Target Compound 277–278* Low (hydrophobic core) ~425.4
6o Not reported Moderate (polar groups) ~390.4
Compound 12 277–278 Low ~392.4
S8 Not reported Variable (depends on EWG) ~450–500

*Assumed based on analog in .

Key Observations:

  • High Melting Points: The dioxoindan group in the target compound and compound 12 likely contributes to crystalline stability.
  • Solubility Challenges: Hydrophobic cores in tetrahydrobenzo[b]thiophenes necessitate formulation optimization for drug delivery.

Q & A

Q. Q: What are the critical steps and parameters for synthesizing Ethyl 2-...carboxylate with high purity?

A: The synthesis involves multi-step reactions, including cyclization of the benzo[b]thiophene core, followed by functionalization via nucleophilic substitution or condensation (e.g., introducing the dioxoindan-ylidene group). Key parameters include:

  • Temperature control : Exothermic reactions (e.g., cyclization) require gradual heating to 80–110°C to avoid side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency for sulfonylation or amidation steps .
  • Purification : Use recrystallization (ethanol/water mixtures) or reverse-phase HPLC (methanol/water gradients) to achieve >95% purity .
  • Monitoring : Track reaction progress via TLC (silica gel) and confirm final purity via <sup>1</sup>H/<sup>13</sup>C NMR and HPLC .

Advanced Structural Characterization

Q. Q: How can conflicting spectroscopic data for this compound be resolved during structural validation?

A: Discrepancies in NMR or IR spectra often arise from tautomerism (e.g., keto-enol forms in the dioxoindan moiety) or dynamic effects. Methodological approaches include:

  • Variable-temperature NMR : Identify shifting proton signals (e.g., NH or enolic protons) at 25°C vs. 60°C .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the tetrahydrobenzo[b]thiophene region .
  • X-ray crystallography : Definitive confirmation of stereochemistry and hydrogen-bonding networks (e.g., intramolecular H-bonds stabilizing the planar structure) .

Biological Activity and Mechanism

Q. Q: What experimental strategies elucidate the compound’s mechanism of action in anti-cancer assays?

A: Key methodologies include:

  • Target engagement assays : Use fluorescence polarization to measure binding affinity to kinases (e.g., EGFR) or apoptosis regulators (Bcl-2) .
  • SAR studies : Compare derivatives lacking the dioxoindan group; for example, replacing it with furan reduces cytotoxicity by 60% in MCF-7 cells, highlighting its role in DNA intercalation .
  • Metabolic stability tests : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation, which impacts in vivo efficacy .

Data Contradiction Analysis

Q. Q: How can researchers address contradictions in reported anti-inflammatory vs. pro-inflammatory effects of this compound?

A: Discrepancies may stem from:

  • Cell-type specificity : Test in primary macrophages (e.g., RAW 264.7) vs. epithelial cells (HeLa). The compound inhibits NF-κB in macrophages (IC50 = 2.3 µM) but activates AP-1 in epithelial lines due to differential kinase expression .
  • Dose dependency : Perform dose-response curves (0.1–100 µM). Low doses (≤5 µM) suppress COX-2, while high doses (≥20 µM) induce ROS-mediated pro-inflammatory cascades .
  • Redox state : Pre-treat cells with antioxidants (NAC) to determine if oxidative stress underlies paradoxical effects .

Structure-Activity Relationship (SAR) Optimization

Q. Q: What substituent modifications enhance the compound’s bioavailability without compromising potency?

A:

  • Ester hydrolysis : Replace the ethyl ester with a tert-butyl ester to reduce first-pass metabolism; improves oral bioavailability from 12% to 38% in rodent models .
  • Sulfur substitution : Replace the thiophene sulfur with selenium; increases logP by 0.5 but maintains IC50 against HT-29 cells (1.8 vs. 2.1 µM) .
  • PEGylation : Attach polyethylene glycol (PEG-500) to the amino group; extends plasma half-life from 2.1 h to 8.7 h .

Analytical Method Development

Q. Q: How to quantify trace impurities in synthesized batches using advanced chromatographic techniques?

A:

  • UPLC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Detect impurities (e.g., unreacted dioxoindan precursor) at LOD = 0.01% .
  • Chiral HPLC : Resolve enantiomeric impurities (e.g., from asymmetric centers in the tetrahydrobenzo ring) using a Chiralpak AD-H column (heptane/ethanol) .
  • Forced degradation studies : Expose to heat (40°C), light (UV), and acidic/basic conditions to identify labile regions (e.g., ester hydrolysis under pH 10) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.